molecular formula C13H9N3OS B8559717 N-(1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide

N-(1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide

Cat. No. B8559717
M. Wt: 255.30 g/mol
InChI Key: OIGUHBDECZUIBB-UHFFFAOYSA-N
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Patent
US05958957

Procedure details

To a stirred solution of 2-amino-1,3,4-thiadiazol (0.84 g, 8.0 mmol) in pyridine (5 ml) was added 2-naphthoyl chloride (1.9 g, 10 mmol). The resulting mixture was stirred at reflux temperature for 15 min. cooled and quenched with water (100 ml). The precipitate was filtered off, washed with water (2×10 ml) and heptane (2×10 ml) and dried in vacuo affording 0.80 g (38%) of the title compound as a solid.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[N:5][N:6]=1.[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][C:8]=1[C:17](Cl)=[O:18]>N1C=CC=CC=1>[S:3]1[CH:4]=[N:5][N:6]=[C:2]1[NH:1][C:17]([C:8]1[CH:9]=[CH:10][C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:7]=1)=[O:18]

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
NC=1SC=NN1
Name
Quantity
1.9 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 15 min.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched with water (100 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water (2×10 ml) and heptane (2×10 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C(=NN=C1)NC(=O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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